![molecular formula C16H18N4OS B2505779 4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034339-57-4](/img/structure/B2505779.png)
4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole” exhibits a unique chemical structure that allows for targeted interactions with specific receptors involved in the regulation of certain neurotransmitters .
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . An improved process for the preparation of a key intermediate for the synthesis of related compounds has been reported . Other studies have reported the design and synthesis of libraries of structurally modified derivatives .Molecular Structure Analysis
The molecular structure of this compound allows for targeted interactions with specific receptors . The InChI code provides a standard way to encode the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Biochemistry and Medicinal Chemistry
Benzothiazoles, which are structurally similar to the compound , have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Anti-Cancer Activity
Benzothiazoles have shown significant anti-cancer activity . This suggests that our compound could potentially be used in cancer research and treatment.
Anti-Bacterial Activity
Benzothiazoles have demonstrated anti-bacterial properties . This indicates that our compound could potentially be used in the development of new antibiotics.
Anti-Tuberculosis Activity
Benzothiazoles have been used in the treatment of tuberculosis . This suggests that our compound could potentially be used in tuberculosis research and treatment.
Anti-Diabetic Activity
Benzothiazoles have shown anti-diabetic properties . This indicates that our compound could potentially be used in the treatment of diabetes.
Anti-Inflammatory Activity
Benzothiazoles have demonstrated anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.
Anti-Glutamate and Anti-Parkinsonism Activity
Benzothiazoles have shown anti-glutamate and anti-parkinsonism properties . This indicates that our compound could potentially be used in the treatment of neurological disorders such as Parkinson’s disease.
Neuroprotective Activity
Benzothiazoles have demonstrated neuroprotective properties . This suggests that our compound could potentially be used in the treatment of neurodegenerative diseases.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-12-13(10-17-21-12)11-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)22-18-16/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQJXKFXKVHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.